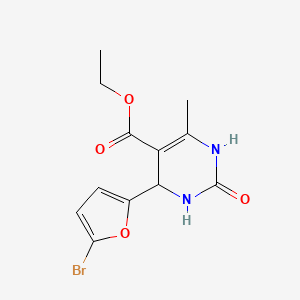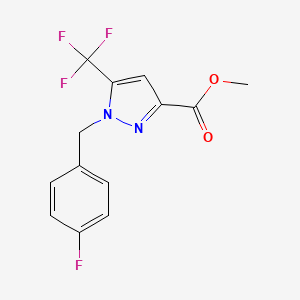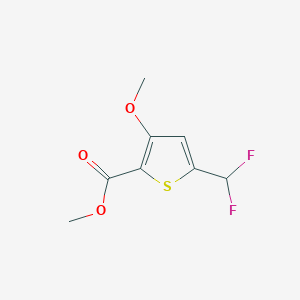![molecular formula C24H22N2O4 B10905268 methyl 4-({2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoate](/img/structure/B10905268.png)
methyl 4-({2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-[(2-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(2-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methylbenzoyl hydrazine with an aldehyde to form a hydrazone intermediate. This intermediate is then reacted with a phenoxybenzoate derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(2-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 4-[(2-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-[(2-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in flavorings and fragrances.
Propyl benzoate: Another ester with a propyl group, used in similar applications as methyl and ethyl benzoate.
Uniqueness
METHYL 4-[(2-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOATE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. This complexity allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C24H22N2O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 4-[[2-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenoxy]methyl]benzoate |
InChI |
InChI=1S/C24H22N2O4/c1-17-6-5-8-20(14-17)23(27)26-25-15-21-7-3-4-9-22(21)30-16-18-10-12-19(13-11-18)24(28)29-2/h3-15H,16H2,1-2H3,(H,26,27)/b25-15+ |
InChI Key |
CLSHVHRYPMVOCP-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-hydroxy-3-methyl-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B10905186.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905197.png)
![3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10905199.png)
![2-hydroxy-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B10905200.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10905203.png)


![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[4-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-4-phenylquinazolin-6-yl}acetamide](/img/structure/B10905220.png)

![methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate](/img/structure/B10905249.png)
![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine](/img/structure/B10905256.png)
![N-[(2-cyanophenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B10905258.png)
![4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B10905264.png)
![2-(5-bromo-4-{(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-phenylacetamide](/img/structure/B10905272.png)
